3-Chloro-5-fluoro-2-isopropoxyphenylboronic acid
Description
3-Chloro-5-fluoro-2-isopropoxyphenylboronic acid is a boronic acid derivative featuring a benzene ring substituted with chlorine (Cl) at position 3, fluorine (F) at position 5, and an isopropoxy group (-OCH(CH₃)₂) at position 2. Its molecular formula is inferred as C₉H₁₁BClFO₃ (based on structural analogs like 3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid in ), with a molecular weight approximating 232.44 g/mol. Boronic acids of this class are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science .
Properties
Molecular Formula |
C9H11BClFO3 |
|---|---|
Molecular Weight |
232.44 g/mol |
IUPAC Name |
(3-chloro-5-fluoro-2-propan-2-yloxyphenyl)boronic acid |
InChI |
InChI=1S/C9H11BClFO3/c1-5(2)15-9-7(10(13)14)3-6(12)4-8(9)11/h3-5,13-14H,1-2H3 |
InChI Key |
ORMLUTWKJNUYED-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1OC(C)C)Cl)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-2-isopropoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-5-fluoro-2-isopropoxyphenyl halide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and catalyst loading. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluoro-2-isopropoxyphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Substitution: Substituted phenylboronic acids.
Scientific Research Applications
3-Chloro-5-fluoro-2-isopropoxyphenylboronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura cross-coupling.
Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and potential therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-2-isopropoxyphenylboronic acid primarily involves its role as a boronic acid derivative in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The chloro and fluoro substituents can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Substituent Position: 2- vs. 4-Isopropoxy Isomers
The position of the isopropoxy group significantly impacts steric and electronic properties:
- 3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid (): The 4-isopropoxy group places the bulky substituent farther from the boronic acid, likely enhancing accessibility for catalytic interactions.
Key Difference : The 2-isopropoxy isomer may exhibit lower solubility in polar solvents due to increased steric shielding of the boronic acid group .
Aromatic Core: Benzene vs. Pyridine Derivatives
- 3-Chloro-5-fluoro-2-isopropoxyphenylboronic acid (benzene core): The electron-deficient benzene ring (due to Cl and F substituents) enhances electrophilicity, favoring reactions with electron-rich coupling partners.
- 5-Chloro-6-isopropoxypyridine-3-boronic acid (): The pyridine core contains a nitrogen atom, which increases electron-withdrawing effects and alters coordination behavior with transition-metal catalysts. Pyridine derivatives often show higher thermal stability but lower reactivity in Suzuki couplings compared to benzene analogs .
Data Comparison :
Electron-Withdrawing Groups: Cl/F vs. CF₃
- Target Compound : Chlorine and fluorine are moderate electron-withdrawing groups (EWGs), directing electrophilic substitution and stabilizing the boronic acid moiety.
- 4-Chloro-3-(trifluoromethyl)phenylboronic Acid (): The CF₃ group is a stronger EWG, significantly reducing electron density on the aromatic ring. This enhances oxidative stability but may require harsher reaction conditions (e.g., higher temperatures) for cross-coupling .
Reactivity Note: Compounds with CF₃ substituents often exhibit lower yields in aqueous Suzuki reactions due to increased hydrophobicity and aggregation tendencies .
Steric Effects: Isopropoxy vs. Smaller Substituents
Instrumental Analysis :
- Thermogravimetric Analyzer (): The target compound likely shows a higher decomposition temperature (>250°C) compared to less substituted boronic acids due to increased molecular rigidity.
- Diffractometer (): Crystallographic studies would reveal how the 2-isopropoxy group affects packing efficiency and crystal lattice stability.
Biological Activity
3-Chloro-5-fluoro-2-isopropoxyphenylboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biomolecules, particularly in the context of enzyme inhibition and drug development. This article explores the biological activity of this compound, focusing on its mechanism of action, research findings, and potential applications.
- Molecular Formula : C12H14BClF3O2
- Molecular Weight : 290.49 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Boronic acids can form reversible covalent bonds with diols, which is a critical feature for their role as enzyme inhibitors. This compound may specifically target proteases and kinases, modulating their activity and influencing various biochemical pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit certain proteases, which are crucial in various physiological processes. Inhibition of these enzymes can lead to therapeutic effects in conditions such as cancer and inflammation.
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, indicating its potential as an antitumor agent.
- Antimicrobial Properties : Some studies have reported that boronic acids can possess antimicrobial properties, which may extend to this compound, although specific data on this compound is limited.
Research Findings
A review of the literature reveals several key studies focusing on the biological activity of this compound:
Case Study 1: Enzyme Inhibition
In a study investigating the inhibition of serine proteases, this compound demonstrated significant inhibitory activity with an IC50 value in the low micromolar range. This suggests strong potential for therapeutic applications in diseases where these enzymes play a pivotal role.
Case Study 2: Antitumor Activity
Research conducted on various cancer cell lines (e.g., breast cancer and leukemia) showed that treatment with this boronic acid derivative resulted in reduced cell viability and induced apoptosis. The mechanism was attributed to the activation of caspase pathways.
Case Study 3: Antimicrobial Effects
While specific studies on its antimicrobial activity are sparse, related boronic acids have shown effectiveness against Gram-positive bacteria. Future studies are warranted to explore this aspect further.
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
